1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolone structure, followed by the introduction of the benzo[d]thiazolyl, furan-2-carbonyl, and nitrophenyl groups through various coupling reactions. Common reagents used in these steps include ethyl benzo[d]thiazole-6-carboxylate, furan-2-carboxylic acid, and 3-nitrobenzaldehyde. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group
Reduction: Conversion of the nitro group to an amino group
Substitution: Replacement of the ethoxy group with other functional groups
Scientific Research Applications
Chemistry
In chemistry, 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-methoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- 1-(6-bromobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 1-(6-ethoxybenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O7S/c1-2-33-15-8-9-16-18(12-15)35-24(25-16)26-20(13-5-3-6-14(11-13)27(31)32)19(22(29)23(26)30)21(28)17-7-4-10-34-17/h3-12,20,29H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWWPMWGVJCLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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